molecular formula C8H15N B045190 2-Propylvaleronitrile CAS No. 13310-75-3

2-Propylvaleronitrile

Cat. No. B045190
CAS RN: 13310-75-3
M. Wt: 125.21 g/mol
InChI Key: YCBOPMITSGZJDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Propylvaleronitrile and similar compounds involves various chemical reactions, highlighting the diversity and complexity of methods available for its production. One study describes the sonocatalyzed synthesis of 2-phenylvaleronitrile, a related compound, under controlled conditions, demonstrating the potential for selective C-alkylation of benzyl cyanide using aqueous KOH and catalyzed by TBAB under ultrasonic conditions (Vivekanand & Wang, 2011). Another approach involves the facile synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, indicating the versatility of halide substitutions in synthesizing nitrile derivatives (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Propylvaleronitrile and related compounds is crucial for understanding their chemical behavior and properties. X-ray crystallography studies have provided detailed insights into the molecular arrangements and bonding characteristics of nitrile compounds, enabling a deeper understanding of their reactivity and interactions (Sharma et al., 2015).

Chemical Reactions and Properties

2-Propylvaleronitrile undergoes various chemical reactions, highlighting its reactivity and functional utility in organic synthesis. For instance, nitrosation reactions followed by iron(III)-catalyzed C-C bond cleavage of arylindoles have been employed to synthesize 2-aminobenzonitriles, demonstrating the compound's versatility in forming heterocyclic structures (Chen et al., 2018).

Physical Properties Analysis

The physical properties of 2-Propylvaleronitrile, such as melting point, boiling point, and solubility, play a significant role in its application and handling. Studies focusing on related nitrile compounds provide insights into the factors that influence these properties and how they can be modified for specific applications (Duée et al., 1995).

Chemical Properties Analysis

The chemical properties of 2-Propylvaleronitrile, including its reactivity, stability, and interaction with various reagents, are critical for its use in synthetic chemistry. Research into the synthesis and reactivity of nitrile compounds has led to the development of novel reactions and methodologies for constructing complex molecular architectures (Dhiman et al., 2019).

Scientific Research Applications

  • Drug Research : It is utilized in drug research for identifying potential targets for future medicines, thereby expanding treatment options (Drews, 2000).

  • Pharmaceutical Analysis : This compound is used in the development and validation of a high-performance liquid chromatography (HPLC) method for determining lisinopril, a medication for treating high blood pressure (Beasley, Shaw, Zhao, & Reed, 2005).

  • Antiviral Research : It has been identified as a potential drug for reducing the transmission of SARS-CoV-2 among healthcare workers by repurposing existing drugs (Gupta et al., 2021).

  • Synthesis of Medications : It's used for synthesizing α-propranolol, a β-adrenergic blocker (Noritada & Ohno, 1985).

  • Antibacterial Materials : 2-Propylvaleronitrile-modified bipyridine complexes on glass surfaces exhibit significant microbicidal effects against Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).

  • Antifungal Therapy : Derivatives of 2-Propylvaleronitrile with improved antifungal activities are being synthesized as therapeutic alternatives for treating fungal infections (Scotti et al., 2012).

  • Epilepsy Treatment : Its derivatives, such as valproates of calcium, strontium, and barium, serve as sources of the valproate ion, used in the treatment of epilepsy (Naumov, Petruevski, & Jovanovski, 2010).

  • Synthesis of Bioactive Compounds : It can be used in reactions that yield bioactive compounds like pregabalin and lergotrile, which have various pharmaceutical applications (Stephens et al., 2013).

Safety And Hazards

2-Propylvaleronitrile should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s important to ensure adequate ventilation and to keep the substance away from sources of ignition .

properties

IUPAC Name

2-propylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBOPMITSGZJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157954
Record name 2-Propylvaleronitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylvaleronitrile

CAS RN

13310-75-3
Record name 2-Propylpentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13310-75-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylvaleronitrile
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Record name 2-Propylvaleronitrile
Source EPA DSSTox
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Record name 2-propylvaleronitrile
Source European Chemicals Agency (ECHA)
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Record name 2-PROPYLVALERONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
気賀沢和雄, 五十里紀子, 中村款一, 大谷秀昭… - YAKUGAKU …, 1970 - jstage.jst.go.jp
In order to follow the correlation between stability and chemical structure of aminoalkyl esters, examinations were made on the effect of steric hindrance near the ester linkage on …
Number of citations: 3 www.jstage.jst.go.jp

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